molecular formula C13H16N6O B12231824 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one

Cat. No.: B12231824
M. Wt: 272.31 g/mol
InChI Key: DMWVDTCPAXBXKI-UHFFFAOYSA-N
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Description

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a piperazine moiety attached. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion and subsequent attachment of the piperazine moiety. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under anhydrous conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Mechanism of Action

The mechanism of action of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one is unique due to its specific structural features and the combination of pyrazole, pyrimidine, and piperazine moieties.

Properties

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-2-one

InChI

InChI=1S/C13H16N6O/c1-9-5-10(2)19(17-9)12-6-11(15-8-16-12)18-4-3-14-13(20)7-18/h5-6,8H,3-4,7H2,1-2H3,(H,14,20)

InChI Key

DMWVDTCPAXBXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCNC(=O)C3)C

Origin of Product

United States

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